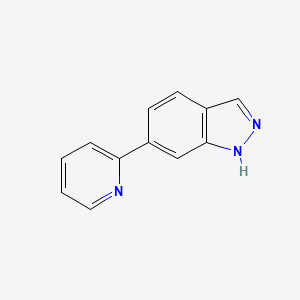

6-Pyridin-2-YL-1H-indazole

描述

6-Pyridin-2-YL-1H-indazole is a heterocyclic compound that features both a pyridine ring and an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyridin-2-YL-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with hydrazine derivatives under acidic conditions to form the indazole ring. This reaction often requires a catalyst such as palladium or copper to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process may include steps such as nitration, reduction, and cyclization, with careful control of reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

6-Pyridin-2-YL-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated indazole derivatives.

科学研究应用

6-Pyridin-2-YL-1H-indazole has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

作用机制

The mechanism of action of 6-Pyridin-2-YL-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

相似化合物的比较

6-Pyridin-2-YL-1H-indazole can be compared with other indazole derivatives, such as:

1H-Indazole: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.

2H-Indazole: Similar structure but different electronic properties, leading to variations in biological activity.

Pyridin-3-YL-1H-indazole: The pyridine ring is attached at a different position, which can affect the compound’s binding affinity and selectivity for biological targets.

The uniqueness of this compound lies in its dual-ring structure, which provides a versatile scaffold for the development of new compounds with diverse biological activities.

生物活性

6-Pyridin-2-YL-1H-indazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts, particularly focusing on its anti-inflammatory and anticancer properties.

Overview of this compound

This compound is characterized by the presence of both a pyridine and an indazole ring. Its structural features contribute to its ability to interact with various biological targets, making it a valuable compound in drug discovery.

Target Kinases

Research indicates that this compound modulates several key kinases, including Chk1, Chk2, and the human serum/glucocorticoid-regulated kinase (h-SGK). These interactions lead to significant alterations in cellular processes, particularly in cancer and inflammation pathways.

Biochemical Pathways

The compound is associated with the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which plays a crucial role in cell growth and survival. Inhibition of this pathway can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells.

Anti-inflammatory Effects

This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory response. This inhibition results in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Inhibitory Effects on COX-2 and Cytokine Production

| Compound | COX-2 Inhibition (IC50) | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|---|

| This compound | 0.5 μM | 70% | 65% |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have reported varying IC50 values depending on the specific cell line tested.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | >10 | Induces apoptosis via PI3K pathway inhibition |

| MCF-7 (Breast) | 1.15 | Cell cycle arrest and apoptosis |

| HCT116 (Colon) | 4.89 | Modulation of apoptosis-related proteins |

| HepG2 (Liver) | >10 | Inhibition of proliferation |

Case Studies

In a recent study, various derivatives of indazole were synthesized and evaluated for their biological activities. Among these, compounds with specific substitutions at the R1 position exhibited enhanced potency against MCF-7 and HCT116 cell lines . For instance, a compound with a piperazine moiety showed an IC50 value of 0.23 μM against A549 cells, indicating significant anticancer activity.

Pharmacokinetics

Metabolism and Distribution

this compound undergoes metabolism primarily via cytochrome P450 enzymes in the liver, leading to various metabolites that may also possess biological activity. The compound's transport across cell membranes is facilitated by ATP-binding cassette (ABC) transporters, influencing its bioavailability and therapeutic efficacy.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Pyridin-2-YL-1H-indazole, and what are their advantages and limitations?

- Methodological Answer : this compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between pyridine-2-boronic acid and halogenated indazole precursors. Cyclization of hydrazine derivatives with appropriately substituted pyridines is another approach. For example, ester-functionalized indazoles can be synthesized by alkylation of indazole with bromoalkyl esters under basic conditions (K₂CO₃ in DMF), as demonstrated in analogous indazole derivatives . Key challenges include regioselectivity in cyclization and purification of intermediates. Advantages of Suzuki coupling include high yields and tolerance for functional groups, while limitations involve sensitivity to steric hindrance and requirement for palladium catalysts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure by identifying proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon connectivity.

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (e.g., [M+H]+ peaks matching theoretical masses).

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns. Software like SHELXL refines crystallographic data to resolve ambiguities in bond lengths and angles .

- IR Spectroscopy : Confirms functional groups (e.g., N-H stretches in indazole at ~3400 cm⁻¹).

Advanced Research Questions

Q. How can computational methods assist in predicting the reactivity and stability of this compound derivatives under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps for redox stability) and regioselectivity in substitution reactions. Molecular dynamics simulations model solvation effects and thermodynamic stability in biological environments. For example, docking studies can assess binding affinity to target proteins (e.g., kinases) by analyzing π-π stacking interactions between the pyridyl group and aromatic residues. Software like Gaussian or AutoDock Vina is used, with validation against experimental kinetic data .

Q. What strategies can resolve contradictions in crystallographic data for this compound complexes?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate X-ray data with solid-state NMR or powder diffraction to address phase purity issues.

- Iterative Refinement : Use SHELX programs to adjust occupancy ratios and thermal parameters for disordered atoms. For example, SHELXL’s restraints can model flexible pyridyl-indazole torsions .

- Temperature-Dependent Studies : Low-temperature crystallography reduces thermal motion artifacts, improving resolution.

Q. How should researchers analyze contradictory results in pharmacological studies of this compound?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.

- Off-Target Screening : Use kinase profiling panels to rule out nonspecific binding.

- Metabolic Stability Assays : Compare hepatic microsomal degradation rates to clarify discrepancies in in vivo vs. in vitro efficacy. Data normalization to control compounds (e.g., staurosporine for kinase inhibition) is critical .

Q. What experimental designs optimize the solubility and bioavailability of this compound derivatives for in vivo studies?

- Methodological Answer :

- Prodrug Strategies : Introduce ester or phosphate groups to enhance aqueous solubility, with enzymatic cleavage in target tissues.

- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations for intravenous administration.

- LogP Optimization : Adjust substituents (e.g., methyl vs. trifluoromethyl groups) to balance lipophilicity (target LogP 2–4) .

Q. Methodological Tables

Table 1 : Key Synthetic Routes for this compound Derivatives

| Method | Conditions | Yield (%) | Limitations | Ref. |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 60–75 | Steric hindrance at C6 | |

| Indazole Alkylation | K₂CO₃, DMF, 80°C | 50–65 | Regioselectivity challenges |

Table 2 : Spectroscopic Signatures of this compound

| Technique | Key Peaks/Features | Interpretation |

|---|---|---|

| ¹H NMR | δ 8.2 (d, J=5 Hz, Py-H), δ 7.5 (s, Ind-H) | Pyridyl C-H vs. indazole protons |

| HRMS | [M+H]+ = 196.0874 | Confirms C₁₁H₈N₃ |

属性

IUPAC Name |

6-pyridin-2-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-13-11(3-1)9-4-5-10-8-14-15-12(10)7-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHRBWWNIBSKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310356 | |

| Record name | 6-(2-Pyridinyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-07-1 | |

| Record name | 6-(2-Pyridinyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Pyridinyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885272-07-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。